

Spectroscopic data for Pent-2-enedial (NMR, IR, Mass Spec)

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Spectroscopic Data for Pent-2-enedial: A Technical Guide

Disclaimer: Experimental spectroscopic data for **Pent-2-enedial** is not readily available in publicly accessible chemical databases. This guide provides predicted spectroscopic data for (E)-**Pent-2-enedial** based on established principles of spectroscopy. For illustrative purposes, experimental data for the closely related compound, (E)-2-Pentenal, is also presented.

Predicted Spectroscopic Data for (E)-Pent-2-enedial

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (E)-**Pent-2-enedial**. These predictions are based on computational models and an analysis of the molecule's structure.

Predicted ¹H NMR Data for (E)-Pent-2-enedial



Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H1	9.5 - 9.7	d	~7.5
H2	6.2 - 6.4	ddd	~15.5, ~7.5, ~1.5
Н3	6.9 - 7.1	dt	~15.5, ~5.0
H4	3.4 - 3.6	ddd	~7.0, ~5.0, ~1.5
H5	9.7 - 9.9	t	~1.5

Predicted ¹³C NMR Data for (E)-Pent-2-enedial

Carbon	Chemical Shift (ppm)
C1	193 - 196
C2	135 - 138
C3	150 - 153
C4	45 - 48
C5	200 - 203

Predicted IR Spectroscopy Data for (E)-Pent-2-enedial

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H (aldehyde)	2820 - 2850, 2720 - 2750	Medium
C=O (aldehyde)	1680 - 1705	Strong
C=C (alkene)	1620 - 1640	Medium
C-H (alkene)	3010 - 3040	Medium
C-H (alkane)	2850 - 2960	Medium

Predicted Mass Spectrometry Data for (E)-Pent-2-enedial



m/z	Relative Intensity (%)	Proposed Fragment
98	40	[M]+
97	100	[M-H]+
69	80	[M-CHO] ⁺
55	60	[C ₄ H ₇] ⁺
41	90	[C ₃ H ₅] ⁺
29	70	[CHO]+

Experimental Spectroscopic Data for (E)-2-Pentenal

As a structurally similar compound, the experimental data for (E)-2-Pentenal provides a valuable reference.

1H NMR Data for (E)-2-Pentenal

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Aldehyde H	9.51	d	7.9
Vinylic H (α to C=O)	6.13	ddd	15.6, 7.9, 1.6
Vinylic H (β to C=O)	6.86	dt	15.6, 6.8
Methylene H	2.31	quintet	7.2
Methyl H	1.10	t	7.5

IR Spectroscopy Data for (E)-2-Pentenal

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (aldehyde)	~1690	Strong
C=C (alkene)	~1640	Medium
C-H (aldehyde)	~2730	Medium



Mass Spectrometry Data for (E)-2-Pentenal

m/z	Relative Intensity (%)	Proposed Fragment
84	65	[M]+
83	100	[M-H]+
55	95	[M-CHO] ⁺
41	80	[C ₃ H ₅] ⁺
29	50	[CHO]+

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[1] The choice of solvent depends on the solubility of the compound and the desired spectral window.
- Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[2]
- Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Standard 1D experiments are typically run first, followed by 2D experiments (e.g., COSY, HSQC, HMBC) if further structural elucidation is required.[1]
- Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).[3]

Infrared (IR) Spectroscopy



- Sample Preparation (Liquid): For a pure liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]
- Sample Preparation (Solid): A solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a solution of the solid in a volatile solvent can be evaporated on a salt plate to leave a thin film.[5]
- Data Acquisition: The sample is placed in the path of the IR beam in an FTIR spectrometer.
 [5] A background spectrum (of air or the solvent) is first recorded and then automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance of infrared radiation as a function of wavenumber (in cm⁻¹). Characteristic absorption bands are then correlated with specific functional groups in the molecule.[6]

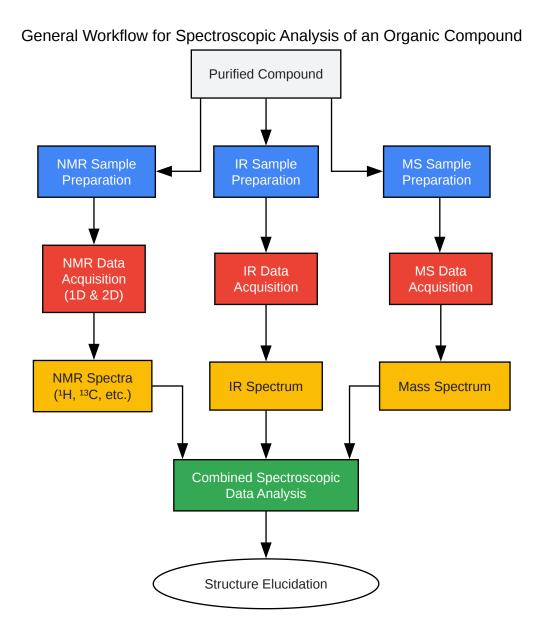
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).
 [7] Non-volatile samples can be introduced using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[8]
- Ionization: The sample molecules are ionized. Common methods include Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam, and Chemical Ionization (CI), a softer technique that often preserves the molecular ion.[7]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[7] The fragmentation pattern provides valuable information about the structure of the molecule.[7]

Spectroscopic Analysis Workflow



The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.



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Caption: A logical workflow for the elucidation of molecular structures using NMR, IR, and MS spectroscopy.

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